molecular formula C12H14O3 B2732553 Ethyl Chroman-2-carboxylate CAS No. 24698-77-9; 51939-71-0

Ethyl Chroman-2-carboxylate

Cat. No. B2732553
M. Wt: 206.241
InChI Key: PSOZUQKKUGXCEN-UHFFFAOYSA-N
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Patent
US05089637

Procedure details

Chroman-2-carboxylic acid (35.6 g, 0.2 mol) prepared according to the method of Augstein et al., J. Med. Chem., v. 11, pp. 844-848, 1968) and absolute ethanol (24.3 g, 0.6 mol) were combined in 300 ml of CH2Cl2. H2SO4 (0.6 ml, 96%) was added and the mixture gently refluxed for 21 hours, then cooled and diluted with 500 ml H2O. The organic layer was separated, washed with saturated NaHCO3 and then H2O, dried (MgSO4) and stripped to yield present title product as an oil; 38.6 g (93%); 1H-NMR (CDCl3), 300 MHz) delta 7.12 (t, 1H), 7.02 (d, 1H), 6.92 (d, 1H), 6.85 (t, 1H), 4.71 (q, 1H), 4.25 (q. 2H), 2.80 (m, 2H), 2.22 (m, 2H), 1.29 (t, 3H).
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[C:11]([OH:13])=[O:12].[CH2:14](O)[CH3:15].OS(O)(=O)=O>C(Cl)Cl.O>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
35.6 g
Type
reactant
Smiles
O1C(CCC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
24.3 g
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture gently refluxed for 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
H2O, dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC2=CC=CC=C12)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.